2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine
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Overview
Description
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a triazine ring substituted with a chloro group, a dibenzo[b,d]thiophene moiety, and a phenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in materials science, organic chemistry, and photophysics.
Preparation Methods
The synthesis of 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzonitrile and dibenzo[b,d]thiophene-4-boronic acid in the presence of a palladium catalyst can yield the desired triazine compound. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and require heating to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and catalysts is crucial in optimizing the reaction efficiency and minimizing by-products.
Chemical Reactions Analysis
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dibenzo[b,d]thiophene moiety can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the electronic properties of the compound.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or extend the conjugation of the molecule.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine has a wide range of scientific research applications:
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Organic Photovoltaics: The compound’s ability to absorb and emit light makes it suitable for use in organic photovoltaic cells, where it can enhance the efficiency of light harvesting and charge transport.
Biological Applications: Research has explored the compound’s potential as a fluorescent probe for biological imaging, owing to its strong luminescence and stability under physiological conditions.
Chemical Sensors: The compound’s sensitivity to environmental changes, such as pH or the presence of specific ions, makes it a candidate for use in chemical sensors and detection systems.
Mechanism of Action
The mechanism by which 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine exerts its effects is primarily related to its electronic structure and photophysical properties. The compound can undergo intersystem crossing, leading to phosphorescence emission. This process involves the transition from a singlet excited state to a triplet state, facilitated by the heavy atom effect of the chlorine atom . The molecular targets and pathways involved in its action depend on the specific application, such as energy transfer processes in OLEDs or fluorescence resonance energy transfer (FRET) in biological imaging.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-(dibenzo[b,d]thiophen-4-yl)-6-phenyl-1,3,5-triazine include:
Dibenzo[b,d]thiophen-2-yl(4-chlorophenyl)methanone: This compound shares the dibenzo[b,d]thiophene core but differs in the substitution pattern, affecting its photophysical properties.
4-Bromophenyl(4-chlorophenyl)methanone: Similar in structure but with a bromine atom instead of the dibenzo[b,d]thiophene moiety, leading to different reactivity and applications.
5-Bromo-2-(4-(trifluoromethyl)phenyl)isoindoline-1,3-dione: Another related compound with different substituents, used in materials science for its unique electronic properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct photophysical properties and makes it versatile for various applications.
Properties
Molecular Formula |
C21H12ClN3S |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-chloro-4-dibenzothiophen-4-yl-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C21H12ClN3S/c22-21-24-19(13-7-2-1-3-8-13)23-20(25-21)16-11-6-10-15-14-9-4-5-12-17(14)26-18(15)16/h1-12H |
InChI Key |
SKNADSBKOSKSNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC4=C3SC5=CC=CC=C45 |
Origin of Product |
United States |
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